Linker Length Differentiation: C11 Chain Positioned Between Common C10 and C12 Alternatives
The linker chain of Thalidomide‑O‑C11‑acid contains 11 methylene units (C11) from the thalidomide oxygen to the terminal carboxylic acid . This positions it between the C10 analog (Thalidomide‑O‑C10‑NH2; MW 429.5 g/mol, C10 chain) [1] and the C12 analog (Thalidomide‑O‑C12‑COOH; MW 486.6 g/mol, C12 chain) . The C11 chain length represents a distinct spatial parameter that cannot be achieved with the neighboring homologs, providing a unique separation distance between the E3 ligase and target protein binding sites when conjugated.
| Evidence Dimension | Linker chain length (methylene units from CRBN ligand oxygen to terminal functional group) |
|---|---|
| Target Compound Data | C11 (11 methylene units), MW = 472.53 g/mol, terminal = carboxylic acid |
| Comparator Or Baseline | Thalidomide‑O‑C10‑NH2 (C10 chain, MW = 429.5 g/mol); Thalidomide‑O‑C12‑COOH (C12 chain, MW = 486.6 g/mol); Thalidomide‑O‑C14‑COOH (C14 chain) |
| Quantified Difference | C11 linker is 1 methylene unit (~1.3 Å) longer than C10 and 1 methylene unit shorter than C12 |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor‑reported molecular formulas |
Why This Matters
The C11 linker length provides a spacing option not available from the more common C10 or C12 conjugates, enabling researchers to explore a distinct region of ternary complex geometry space when optimizing a PROTAC degrader for a specific target protein.
- [1] TargetMol. (2025). Thalidomide-O-C10-NH2 (T39378). Retrieved from https://www.targetmol.cn/compound/thalidomide-o-c10-nh2 View Source
